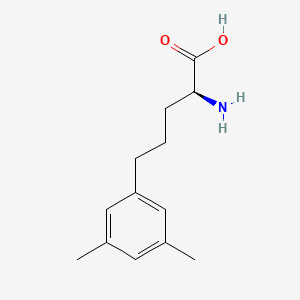

(S)-2-Amino-5-(3,5-dimethylphenyl)pentanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

(2S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid |

InChI |

InChI=1S/C13H19NO2/c1-9-6-10(2)8-11(7-9)4-3-5-12(14)13(15)16/h6-8,12H,3-5,14H2,1-2H3,(H,15,16)/t12-/m0/s1 |

InChI Key |

RILYWZVIHCQXNI-LBPRGKRZSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1)CCC[C@@H](C(=O)O)N)C |

Canonical SMILES |

CC1=CC(=CC(=C1)CCCC(C(=O)O)N)C |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

This method leverages palladium-catalyzed cross-coupling to introduce the 3,5-dimethylphenyl group. A key advantage is mild reaction conditions and compatibility with chiral intermediates.

Reaction Strategy

Preparation of 5-Bromo-pentanoic Acid Derivative :

- Bromination of pentanoic acid derivatives (e.g., using PBr₃ in DCM) to yield 5-bromo-pentanoic acid.

- Protection of the carboxylic acid as a methyl ester or tert-butyl ester to prevent side reactions during coupling.

Synthesis of 3,5-Dimethylphenyl Boronic Acid :

- Directed ortho-methylation of phenylboronic acid using methylating agents (e.g., methyl iodide) under basic conditions.

Cross-Coupling :

- Pd(PPh₃)₄ catalyzes the coupling between 5-bromo-pentanoic acid and 3,5-dimethylphenyl boronic acid in a mixed solvent system (e.g., DME/H₂O) with K₂CO₃ as a base.

Introduction of the (S)-Amino Group :

- Reductive amination of a ketone intermediate at C2 using (S)-configured chiral auxiliaries (e.g., (S)-Fmoc-protected intermediates) or asymmetric hydrogenation.

Table 1: Representative Reaction Conditions and Yields (Estimated)

Dynamic Kinetic Resolution (DKR)

This method resolves racemic mixtures using chiral ligands and transition metal catalysts, enabling enantiomerically pure products.

Reaction Strategy

Racemic Synthesis :

- Alkylation of a proline-derived chiral ligand with 3,5-dimethylphenyl iodide to form a diastereomeric nickel(II) complex.

Resolution via DKR :

- Use of (S)-configured ligands (e.g., proline derivatives) with NiCl₂ to selectively complex the (S)-enantiomer.

- Recycling of the chiral ligand after disassembly of the complex.

Functional Group Interconversion :

- Hydrolysis of the complex to yield (S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid.

Table 2: DKR Parameters for Analogous Systems

| Parameter | Value | Reference |

|---|---|---|

| Ligand Recycling Efficiency | >90% | |

| Diastereomeric Excess (de) | 84–98% | |

| Scale-Up Capacity | 20 g |

Friedel-Crafts Alkylation

This approach introduces the 3,5-dimethylphenyl group via electrophilic aromatic substitution.

Reaction Strategy

Preparation of 3,5-Dimethylbenzene :

- Methylation of benzene using CH₃I in the presence of AlCl₃.

Alkylation to Form Pentanoic Acid Backbone :

- Friedel-Crafts alkylation of 3,5-dimethylbenzene with a pentenyl chloride or bromide in the presence of AlCl₃.

Oxidation to Carboxylic Acid :

- KMnO₄ or CrO₃-mediated oxidation of the alkylated product to yield 5-(3,5-dimethylphenyl)pentanoic acid.

Amination at C2 :

- Hofmann or Curtius rearrangement to introduce the amino group, followed by chiral resolution.

Table 3: Friedel-Crafts Alkylation Optimization

| Parameter | Optimal Value | Reference |

|---|---|---|

| AlCl₃ Loading | 2.8 eq | |

| Temperature | 96°C | |

| Solvent | DCM |

Chiral Pool Synthesis

This method utilizes existing chiral building blocks to construct the target molecule.

Reaction Strategy

Starting Material :

- (S)-Valine or (S)-phenylalanine serves as the chiral template.

Side-Chain Modification :

- Introduction of the 3,5-dimethylphenyl group via Suzuki coupling or Ullmann coupling.

Backbone Extension :

- Wittig olefination or Grignard addition to extend the carbon chain to pentanoic acid.

Table 4: Key Challenges in Chiral Pool Synthesis

| Challenge | Mitigation Strategy |

|---|---|

| Steric Hindrance | Use of bulky protecting groups |

| Over-Oxidation | Controlled redox conditions |

Asymmetric Hydrogenation

This method establishes the (S)-configuration at C2 via catalytic hydrogenation.

Reaction Strategy

Ketone Intermediate :

- Synthesis of 2-oxo-5-(3,5-dimethylphenyl)pentanoic acid via oxidation.

Hydrogenation :

- Use of Rh-based chiral catalysts (e.g., (R)-BINAP) under H₂ pressure to yield the (S)-amino alcohol.

Oxidation to Acid :

- Jones reagent or CrO₃-mediated oxidation to form the carboxylic acid.

Table 5: Asymmetric Hydrogenation Performance

| Parameter | Value |

|---|---|

| Enantiomeric Excess (ee) | >95% |

| Pressure | 50–100 psi H₂ |

| Catalyst | Rh/BINAP |

Critical Analysis of Methods

Suzuki Coupling offers high functional group tolerance but requires expensive catalysts. DKR enables large-scale production with ligand recycling, ideal for industrial use. Friedel-Crafts is cost-effective but may suffer from regioselectivity issues. Chiral Pool Synthesis minimizes stereochemical ambiguity but relies on limited natural chiral centers. Asymmetric Hydrogenation provides excellent ee but demands specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-5-(3,5-dimethylphenyl)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions .

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-2-Amino-5-(3,5-dimethylphenyl)pentanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a model compound for studying enzyme-substrate interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-5-(3,5-dimethylphenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Pentanoic Acid Family

The following table summarizes key structural and functional differences between (S)-2-Amino-5-(3,5-dimethylphenyl)pentanoic acid and related compounds:

3,5-Dimethylphenyl vs. Halogenated Substituents

The 3,5-dimethylphenyl group in the target compound contrasts with halogenated analogs like (S)-2-Amino-5,5,5-trifluoropentanoic acid. In contrast, fluorine atoms in the trifluoro derivative introduce strong electron-withdrawing effects, which may stabilize intermediates in synthetic pathways or modulate enzyme interactions .

Comparison with PET-Inhibiting Carboxamides

This suggests that the dimethylphenyl group in the target compound could similarly influence bioactivity, though its amino acid backbone may direct interactions toward different biological targets (e.g., amino acid transporters or metabolic enzymes).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-5-(3,5-dimethylphenyl)pentanoic acid?

- Methodology :

- Step 1 : Utilize succinic anhydride derivatives (e.g., ethyl succinamate) for coupling with 3,5-dimethylaniline under mild acidic conditions to form the amide backbone .

- Step 2 : Introduce stereochemical integrity via chiral auxiliaries or enzymatic resolution, as demonstrated in peptide synthesis protocols for structurally similar amino acids .

- Step 3 : Purify intermediates via recrystallization (ethanol/water mixtures) and final product using reverse-phase HPLC to ensure >95% purity .

Q. How should researchers characterize the stereochemical integrity of this compound?

- Methodology :

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as applied to ethyl 3-[(3,5-dimethylphenyl)aminocarbonyl]propanoate derivatives .

- Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane-isopropanol mobile phases to separate enantiomers .

- NMR with Chiral Shift Reagents : Use europium(III)-based reagents to distinguish diastereomeric complexes in solution .

Q. What functional groups influence the compound’s reactivity and stability?

- Functional Groups :

- Amino and Carboxylic Acid : Participate in zwitterionic interactions, affecting solubility and pH-dependent stability .

- 3,5-Dimethylphenyl Group : Enhances hydrophobicity and may sterically hinder reactions at the β-carbon .

Advanced Research Questions

Q. How can conflicting bioactivity data from in vitro vs. in vivo studies be resolved?

- Methodology :

- Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) for binding affinity and cell-based assays (e.g., calcium flux) for functional activity .

- Metabolite Profiling : Use LC-HRMS to identify active metabolites or degradation products in biological matrices, as shown in metabolomics studies of phenyl-substituted acids .

- Dose-Response Analysis : Address non-linear pharmacokinetics by testing multiple concentrations and modeling exposure-response relationships .

Q. What analytical challenges arise when detecting this compound in complex biological samples?

- Challenges :

- Matrix Interference : Lipids/proteins in plasma may suppress ionization in LC-MS. Mitigate via protein precipitation (acetonitrile) or SPE cleanup .

- Low Abundance : Enhance sensitivity using derivatization (e.g., dansyl chloride for amino group tagging) or MRM transitions in tandem MS .

- Validation : Follow FDA guidelines for LOD/LOQ determination and inter-day precision (<15% RSD) .

Q. What strategies optimize the compound’s solubility for pharmacological assays?

- Methodology :

- Co-Solvent Systems : Test DMSO/PEG-400 mixtures (≤10% v/v) to maintain colloidal stability without cytotoxicity .

- pH Adjustment : Utilize buffered solutions (pH 6–8) to exploit zwitterionic properties, improving aqueous solubility .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release, as validated for structurally related amino acid derivatives .

Q. How can computational modeling predict interactions with biological targets?

- Approaches :

- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., NMDA or opioid receptors) based on guanidine-containing analogs .

- MD Simulations : Analyze conformational stability in lipid bilayers (GROMACS) to assess membrane permeability .

- Validation : Cross-reference predictions with SPR or radioligand binding assays .

Data Interpretation and Conflict Resolution

Q. How should researchers address discrepancies in reported synthetic yields?

- Troubleshooting :

- Reagent Purity : Ensure anhydrous conditions for amine coupling (e.g., use molecular sieves) to prevent side reactions .

- Byproduct Analysis : Characterize impurities via HRMS and adjust stoichiometry (e.g., reduce excess succinic anhydride) .

Q. What methods validate the compound’s role in metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.